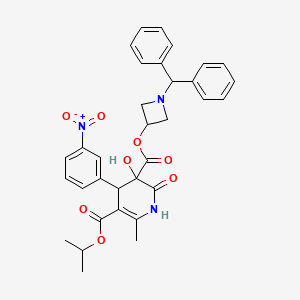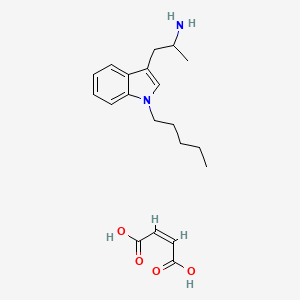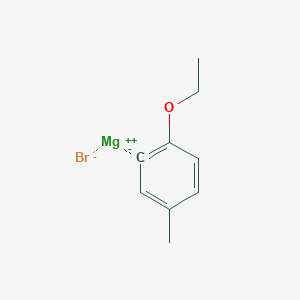
(2-Amino-6-bromopyridin-4-YL)acetic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2-Amino-6-bromopyridin-4-YL)acetic acid is an organic compound with the molecular formula C7H7BrN2O2. It is a derivative of pyridine, featuring both amino and bromine substituents on the pyridine ring, along with an acetic acid moiety.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (2-Amino-6-bromopyridin-4-YL)acetic acid typically involves the bromination of 2-amino-4-pyridineacetic acid. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent under controlled conditions to ensure selective bromination at the desired position .
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination reactions, followed by purification steps such as recrystallization or chromatography to obtain the desired product with high purity. The reaction conditions are optimized to maximize yield and minimize by-products .
化学反应分析
Types of Reactions: (2-Amino-6-bromopyridin-4-YL)acetic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The amino group can be oxidized to form nitro derivatives or reduced to form corresponding amines.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions:
Substitution Reactions: Typically involve nucleophiles like amines or thiols in the presence of a base.
Oxidation Reactions: Use oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction Reactions: Employ reducing agents like sodium borohydride or lithium aluminum hydride.
Coupling Reactions: Utilize palladium catalysts and boronic acids under mild conditions.
Major Products:
- Substituted pyridine derivatives
- Nitro or amino derivatives
- Coupled products with various aromatic or aliphatic groups .
科学研究应用
(2-Amino-6-bromopyridin-4-YL)acetic acid has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, including potential anti-HIV agents.
Organic Synthesis: Serves as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: Utilized in the study of enzyme inhibitors and receptor ligands due to its structural features.
Material Science: Employed in the development of novel materials with specific electronic or optical properties.
作用机制
The mechanism of action of (2-Amino-6-bromopyridin-4-YL)acetic acid depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor or receptor ligand, interacting with specific molecular targets through hydrogen bonding, hydrophobic interactions, or covalent bonding. The pathways involved can vary, but often include modulation of enzymatic activity or receptor signaling .
相似化合物的比较
- ®-2-amino-2-(5-bromopyridin-2-yl)acetic acid
- 2-(6-Bromopyridin-2-yl)acetic acid
- 2-amino-6-bromopyridine
Comparison:
- Structural Differences: While these compounds share a similar pyridine core, the position and nature of substituents can vary, leading to differences in reactivity and application.
- Unique Features: (2-Amino-6-bromopyridin-4-YL)acetic acid is unique due to its specific substitution pattern, which can influence its binding affinity and selectivity in biological systems .
属性
分子式 |
C7H7BrN2O2 |
|---|---|
分子量 |
231.05 g/mol |
IUPAC 名称 |
2-(2-amino-6-bromopyridin-4-yl)acetic acid |
InChI |
InChI=1S/C7H7BrN2O2/c8-5-1-4(3-7(11)12)2-6(9)10-5/h1-2H,3H2,(H2,9,10)(H,11,12) |
InChI 键 |
LSSUYBSPTHSITB-UHFFFAOYSA-N |
规范 SMILES |
C1=C(C=C(N=C1N)Br)CC(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


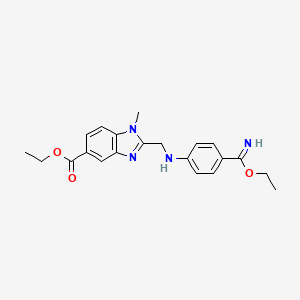
![(6R,7R)-7-amino-3-[(2,2,3,3,4,4,5,5-octadeuterio-1-methylpyrrolidin-1-ium-1-yl)methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate;hydrochloride](/img/structure/B13439863.png)
![(R)-N-(Naphthalen-2-ylmethyl)-2-(9-(pyridin-2-yl)-6-oxaspiro[4.5]decan-9-yl)ethanamine](/img/structure/B13439871.png)
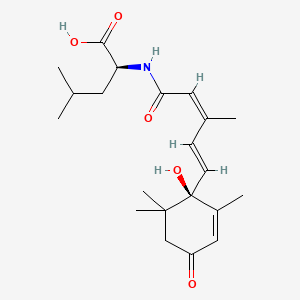
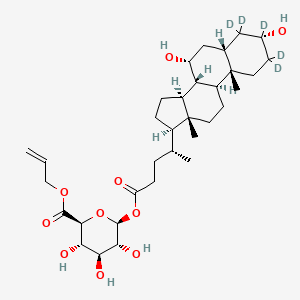
![N-Methyl-2-[[4-[(3,4,5-Trimethoxyphenyl)amino]-1,3,5-Triazin-2-Yl]amino]benzamide](/img/structure/B13439885.png)

![[(2R,3R,4S,5R,6R)-2-[(1S,2S)-2-chloro-1-[[(2S,4R)-1-methyl-4-propylpyrrolidine-2-carbonyl]amino]propyl]-4-hydroxy-6-methylsulfanyl-5-phosphonooxyoxan-3-yl] dihydrogen phosphate](/img/structure/B13439903.png)
![tert-Butyl 2-methyl-3-oxospiro[isoindoline-1,4'-piperidine]-1'-carboxylate](/img/structure/B13439906.png)
